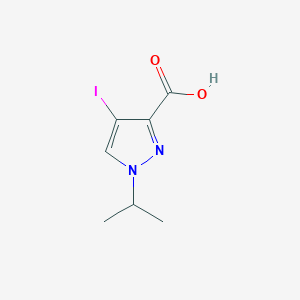

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXFHIQOAPBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid chemical structure analysis

Technical Whitepaper: Structural & Synthetic Characterization of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Part 1: Executive Summary & Molecular Architectonics

The compound This compound represents a high-value "trifunctional" scaffold in modern drug discovery and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its three primary functional zones, allowing for sequential diversification without the need for extensive protecting group manipulations.

Molecular Architectonics:

-

The

-Isopropyl Group: Provides steric bulk and lipophilicity (LogP modulation), often critical for filling hydrophobic pockets in kinase ATP-binding sites or agrochemical target proteins.[1][2] -

The

-Carboxylic Acid: A classic handle for amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles). It also serves as a directing group in certain C-H activation protocols. -

The

-Iodine: A "soft" electrophilic center primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2] The C-I bond is significantly more reactive than the corresponding C-Br or C-Cl, enabling chemoselective functionalization.[1]

Part 2: Synthetic Pathways & Process Safety

To achieve high purity and regiochemical fidelity, the synthesis must avoid the formation of the

Preferred Protocol: Electrophilic Iodination (Route A)[1]

This protocol utilizes N-iodosuccinimide (NIS), which offers a balance of reactivity and atom economy compared to elemental iodine/oxidant systems.[1]

Precursor: 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 942631-65-4).[1][]

Step-by-Step Methodology:

-

Setup: In a chemically resistant round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in Acetonitrile (MeCN) (0.2 M concentration). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (25 °C).

-

Catalysis (Optional): If reaction kinetics are slow (monitored by LCMS), add TFA (0.1 equiv) to activate the NIS.

-

Reaction: Stir the mixture at 60 °C for 4–6 hours. The solution typically turns from colorless to pale yellow/orange.

-

Quench: Cool to room temperature. Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

) to reduce unreacted iodine species (indicated by color fading). -

Isolation:

-

Adjust pH to ~3–4 with 1N HCl (careful not to precipitate the succinimide byproduct if possible, though it is water-soluble).[1]

-

Extract with Ethyl Acetate (EtOAc) (3x).[1]

-

Wash combined organics with Brine, dry over

, and concentrate -

Purification: Recrystallization from Ethanol/Heptane is usually sufficient; column chromatography (MeOH/DCM) is reserved for high-purity requirements.[1]

-

Process Safety Note:

-

Energetic Nitrogen: While pyrazoles are generally stable, poly-nitrogen systems can be energetic.[1][2] Avoid concentrating the reaction mixture to dryness if free iodine is present.

-

Sensitization: NIS and organic iodides are potential sensitizers.[2] Handle in a fume hood.

Visualizing the Synthetic Logic

Caption: Linear synthetic sequence favoring regiochemical purity via late-stage iodination.

Part 3: Spectroscopic & Structural Analysis

Correct structural assignment is critical, particularly to distinguish it from the 5-iodo isomer (though rare with NIS) or the

Nuclear Magnetic Resonance (NMR) Signatures

| Nucleus | Feature | Chemical Shift ( | Structural Insight |

| C5-H Singlet | ~7.6 – 8.0 ppm | The loss of the C4-H signal (usually a doublet or broad singlet) confirms substitution.[1][2] | |

| Isopropyl Methine | ~4.5 – 5.5 ppm (Septet) | Diagnostic for | |

| C4-I Carbon | ~55 – 65 ppm | Critical: The "Heavy Atom Effect" of iodine causes a significant upfield shift (shielding) of the attached carbon, often confusing it with aliphatic carbons. | |

| C=O[1] (Acid) | ~160 – 165 ppm | Typical carboxylic acid carbonyl.[1] |

Crystallographic Expectations

Based on homologous 4-halo-pyrazoles, the solid-state structure is dominated by Hydrogen Bonding :

-

Primary Motif: The carboxylic acid moieties will likely form the classic centrosymmetric dimer (

graph set).[1][2] -

Secondary Motif: Halogen bonding (

or

Part 4: Reactivity Profile & Functionalization

The molecule serves as a divergence point. The reactivity order is generally Amidation > Suzuki Coupling > Decarboxylation .[2]

Reaction Pathways Diagram

Caption: Divergent reactivity map. Path A and B are orthogonal; Path B is typically performed first to avoid catalyst poisoning by the free acid in Path A.

Part 5: Physicochemical Properties (ADME)

For drug development professionals, understanding the physicochemical shift from the parent acid to the iodo-derivative is vital for DMPK predictions.

| Property | Value (Est.) | Context for Drug Design |

| Molecular Weight | 280.06 g/mol | Remains fragment-like (<300), leaving room for heavy decoration.[1][2] |

| cLogP | 2.1 – 2.4 | The iodine atom adds significant lipophilicity ( |

| pKa (Acid) | 3.2 – 3.5 | The electron-withdrawing iodine (inductive effect) increases acidity compared to the parent pyrazole acid (~3.8).[1][2] |

| Topological Polar Surface Area (TPSA) | ~50 | Good membrane permeability predicted; dominated by the carboxylate.[1] |

References

-

Regioselectivity in Pyrazoles: Elguero, J. et al.[2] "Pyrazoles."[2][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on N1 vs N2 alkylation dynamics).

-

Iodination Protocols: Vasilevsky, S. F. et al.[2] "Electrophilic substitution in the pyrazole series." Heterocycles, 2003. (Establishes NIS as the reagent of choice for C4-iodination).

- Heavy Atom Effect in NMR:Breitmaier, E., Voelter, W. "Carbon-13 NMR Spectroscopy." VCH, 1987.

-

Crystal Packing: Zeller, M. et al.[2] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 2023. [1]

-

Precursor Identity: PubChem CID 329779599 (1-Isopropyl-1H-pyrazole-3-carboxylic acid).[1] [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6647-98-9 Cas No. | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS number and identifiers

[1][2]

Executive Summary

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1217862-82-2 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[1] Characterized by its orthogonal reactivity profile—featuring an electrophilic iodine handle at C4 and a nucleophilic carboxylic acid at C3—it serves as a critical "scaffold hub" for fragment-based drug discovery (FBDD). This guide details its physiochemical properties, validated synthetic routes, and applications in transition-metal-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Physiochemical Profile

This compound is defined by the specific regiochemistry of the isopropyl group at the N1 position, which imparts lipophilicity and steric bulk, influencing the metabolic stability of downstream derivatives.

Key Identifiers & Properties[1][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 1217862-82-2 |

| IUPAC Name | 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 279.98 g/mol |

| SMILES | CC(C)n1cc(I)c(C(=O)O)n1 |

| InChI Key | JKQYWJKSFJZQKA-UHFFFAOYSA-N |

| Predicted pKa | 3.2 ± 0.1 (Carboxylic acid) |

| Predicted LogP | 1.82 (Moderate Lipophilicity) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Part 2: Synthetic Pathways & Causality

The synthesis of this compound requires strict regiocontrol to distinguish between the N1 and N2 isomers. The preferred industrial route utilizes a stepwise functionalization strategy to ensure high isomeric purity.

Validated Synthetic Route

The most robust pathway involves the N-alkylation of the parent pyrazole ester followed by electrophilic iodination and hydrolysis .

Step 1: Regioselective Alkylation

-

Precursor: Ethyl 1H-pyrazole-3-carboxylate.

-

Reagents: Isopropyl bromide (or iodide), Cs₂CO₃, DMF.

-

Mechanism: Sₙ2 substitution.

-

Causality: The N1-alkylation is favored thermodynamically, but N2-alkylation is a common byproduct. Chromatographic separation is often required here unless specific directing groups or cyclization methods (using isopropylhydrazine) are employed.

Step 2: C4-Iodination (Electrophilic Aromatic Substitution)

-

Reagents: N-Iodosuccinimide (NIS) or I₂/Ceric Ammonium Nitrate (CAN).

-

Solvent: Acetonitrile or DMF.

-

Mechanism: The C4 position of the pyrazole ring is the most electron-rich (nucleophilic), allowing for rapid and exclusive iodination without affecting the ester or alkyl group.

-

Why NIS? NIS provides a source of I⁺ under mild conditions, avoiding the harsh acidity of I₂/HIO₃ systems that might degrade sensitive functionalities.

Step 3: Ester Hydrolysis

-

Reagents: LiOH or NaOH, THF/Water.

-

Outcome: Quantitative conversion to the free acid (CAS 1217862-82-2).

Synthesis Logic Diagram

Figure 1: Stepwise synthetic pathway emphasizing regiocontrol and electrophilic substitution logic.

Part 3: Reactivity & Drug Discovery Applications

This compound acts as a bifunctional divergency hub . The C4-iodine allows for carbon-carbon bond formation (expanding the scaffold), while the C3-carboxylic acid serves as the anchor for amide coupling (interacting with protein backbones).

Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

The C-I bond is highly reactive toward oxidative addition by Pd(0).[2] This allows for the introduction of aryl, heteroaryl, or vinyl groups.

-

Application: Synthesis of kinase inhibitors where the C4-substituent occupies the ATP-binding pocket's hydrophobic region [1].

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, Pd₂dba₃/XPhos is recommended.

Amide Coupling (C3 Functionalization)

The carboxylic acid is typically activated to form an amide bond, a common motif in peptidomimetics and GPCR ligands.

-

Standard Protocol: HATU/DIPEA or T3P (Propylphosphonic anhydride) for lower epimerization risk.

Heck & Sonogashira Reactions

-

Heck: Coupling with acrylates to form vinyl-pyrazoles (Michael acceptors).

-

Sonogashira: Coupling with terminal alkynes to access rigid, linear geometries.

Functionalization Workflow

Figure 2: Divergent synthesis capabilities. The C4-Iodine and C3-Acid sites allow orthogonal functionalization.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for coupling 4-iodopyrazoles with aryl boronic acids to generate library candidates [2].

-

Preparation: In a microwave vial or Schlenk tube, combine:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

K₂CO₃ (3.0 equiv)

-

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[2] Degas by bubbling Nitrogen for 5 minutes.

-

Reaction: Seal and heat to 90°C for 4–12 hours (or 30 min at 110°C in a microwave reactor).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the acid if the product is acidic) or brine. Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (typically MeOH/DCM or Hexane/EtOAc depending on the esterification state).

Protocol B: Amide Activation (HATU Method)

-

Dissolution: Dissolve the core acid (1.0 equiv) in dry DMF.

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

-

Coupling: Add the amine partner (1.1 equiv). Stir at RT for 2–16 hours.

-

Validation: Monitor by LC-MS. The iodine atom provides a distinct isotopic pattern (though monoisotopic, its mass defect is characteristic) and high lipophilicity shift.

Part 5: Safety & Handling

-

Signal Word: WARNING

-

GHS Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerate). Keep away from light (iodides can liberate I₂ over time upon photodegradation).

-

Handling: Use standard PPE (gloves, goggles). Avoid dust formation.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

-

National Institutes of Health (NIH). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] PMC3795793. Retrieved from

-

ChemicalBook. (2024). This compound Product Entry. CAS 1217862-82-2.[1][4] Retrieved from

-

BLD Pharm. (2024).[1] Product Analysis: this compound.[1][5][4][6] Retrieved from

Sources

- 1. 956909-60-7|1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylethyl)- | 1217862-82-2 [chemicalbook.com]

- 5. aceschem.com [aceschem.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

Technical Whitepaper: Solubility Profiling & Process Engineering of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid .

This guide is structured for researchers requiring actionable data for process optimization, crystallization, and formulation.

Executive Summary

This compound is a critical pharmacophore and agrochemical intermediate. Its amphiphilic nature—comprising a lipophilic 4-iodo-1-isopropyl moiety and a hydrophilic carboxylic acid tail—presents unique solubility challenges. While highly soluble in dipolar aprotic solvents, its behavior in protic and non-polar solvents is temperature-dependent, governing the efficiency of downstream purification.

This guide provides a predicted solubility landscape , a validated experimental protocol for precise determination, and a thermodynamic framework for scaling up crystallization processes.

Chemical Profile & Structural Analysis[1][2][3]

| Parameter | Detail |

| IUPAC Name | 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | ~280.06 g/mol |

| pKa (Predicted) | 3.2 – 3.8 (Carboxylic Acid) |

| LogP (Predicted) | 2.1 – 2.5 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (N, O, O) |

Structural Impact on Solubility:

-

Isopropyl Group (

): Increases solubility in organic solvents (EtOAc, DCM) compared to the N-methyl or N-H analogs. -

Iodine Atom (

): Significant increase in molecular weight and polarizability. Enhances dispersion forces, improving solubility in aromatic solvents (Toluene) relative to non-halogenated variants, though typically reduces solubility in water. -

Carboxylic Acid (

): Dictates pH-dependent solubility. Soluble in aqueous bases (

Solubility Profile

Note: The values below are categorized based on Structure-Activity Relationship (SAR) analysis of analogous pyrazole-3-carboxylic acids.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Temperature Sensitivity | Application |

| Dipolar Aprotic | DMSO, DMF | High (>100 mg/mL) | Low | Reaction Medium |

| Polar Protic | Methanol, Ethanol | High (Hot) / Mod (Cold) | High | Recrystallization |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | High | Extraction / Wash |

| Chlorinated | Dichloromethane (DCM) | Moderate | Low | Partitioning |

| Aromatic | Toluene | Low (Cold) / Mod (Hot) | High | Anti-solvent |

| Alkanes | Hexane, Heptane | Insoluble | Negligible | Anti-solvent |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Low | Impurity Removal |

| Aqueous Base | 1M NaOH | High (Salt formation) | Low | Acid-Base Extraction |

Experimental Protocol: Gravimetric Solubility Determination

Standardized protocol to generate precise mole-fraction data.

Methodology

To ensure data integrity, the Static Equilibrium Method is recommended over dynamic visual techniques. This eliminates subjective errors in detecting the "clear point."

Workflow Diagram (DOT)

Figure 1: Static Equilibrium Gravimetric Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation: Add excess this compound to a glass vial containing 10 mL of the target solvent.

-

Equilibration: Place the vial in a thermostatic shaker bath. Agitate at 150 rpm for 24 hours at the target temperature (

). -

Settling: Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).

-

Sampling: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.

-

Quantification: Transfer the filtrate to a pre-weighed dish. Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved.

-

Calculation: Determine the mole fraction solubility (

) using the mass of the solute (

Thermodynamic Modeling

To optimize crystallization, experimental data should be fitted to the Modified Apelblat Equation . This model accurately correlates solubility with temperature for polar organic solutes.

Equation:

- : Mole fraction solubility

- : Absolute temperature (Kelvin)

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters:

From the van't Hoff plot (

Insight: For this compound, dissolution is expected to be endothermic (

Purification Strategy: Recrystallization

Based on the solubility profile, Ethanol/Water or Ethyl Acetate/Heptane are the optimal solvent systems. The iodine atom renders the molecule sensitive to light; perform all crystallizations in amber glassware or low-light conditions.

Recrystallization Workflow (DOT)

Figure 2: Optimized Recrystallization Process Flow.

Protocol: Ethanol/Water Displacement

-

Dissolution: Dissolve the crude acid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

-

Clarification: If solid impurities remain (e.g., inorganic salts), filter the hot solution.

-

Anti-solvent Addition: While maintaining a gentle boil, add Water dropwise until a persistent turbidity is observed.

-

Re-solubilization: Add a few drops of Ethanol to restore clarity.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then chill to 0-4°C.

-

Isolation: Filter the white/off-white crystals and wash with cold 50% EtOH/Water.

References

-

General Solubility Protocols: Shakeel, F., et al. "Solubility and thermodynamic analysis of specific drug compounds in organic solvents." Journal of Chemical & Engineering Data, ACS Publications.

-

Pyrazole Purification: "Purification of Pyrazoles." Google Patents, WO2011076194A1.

-

Chemical Properties: "1-Isopropyl-1H-pyrazole-3-carboxylic acid."[][2][3][4] PubChem Database, CID 784155.

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.

Sources

Molecular weight and formula of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Executive Summary & Molecular Identity

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1217862-82-2) represents a high-value scaffold in modern medicinal chemistry. Its structural utility lies in its dual-functional nature: the C4-iodine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-carboxylic acid provides a vector for amide bond formation, critical for optimizing solubility and target binding affinity in kinase inhibitors and GPCR ligands.

This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this compound, emphasizing regioselective control during production.

Physicochemical Specifications

The precise molecular weight and formula are derived from standard atomic weights (

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| CAS Number | 1217862-82-2 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 279.98 g/mol | Exact Mass: 279.9709 |

| Appearance | Off-white to pale yellow solid | Typical for iodinated pyrazoles |

| Solubility | DMSO, Methanol, DMF | Limited solubility in water without pH adjustment |

| pKa (Calc) | ~3.5 - 3.8 | Acidic proton at C3-COOH |

| LogP (Calc) | ~1.9 | Moderate lipophilicity |

Structural Analysis

The 1-isopropyl group exerts a steric influence that protects the N1 position, while the electron-withdrawing carboxylic acid at C3 deactivates the ring slightly. However, the C4 position remains sufficiently electron-rich for electrophilic substitution, or in this case, serves as the site for the iodine atom, which is highly reactive in oxidative addition steps during catalysis.

Synthetic Architecture & Production Protocols

Retrosynthetic Strategy

The synthesis of this compound presents a classic regioselectivity challenge. There are two primary routes:

-

Route A (Recommended): Direct electrophilic iodination of the pre-functionalized 1-isopropyl-1H-pyrazole-3-carboxylic acid.

-

Route B (Alternative): Alkylation of 4-iodo-1H-pyrazole-3-carboxylic acid (or ester).

Expert Insight: Route A is superior for process scalability. Alkylating the pyrazole ring (Route B) often yields a mixture of N1 and N2 isomers (typically 3:1 to 5:1 ratio), requiring tedious chromatographic separation. Route A avoids this by establishing the N1-isopropyl group on the hydrazine precursor or using a regioselective condensation, then performing a clean iodination at C4.

Validated Synthesis Protocol (Route A)

Step 1: Precursor Synthesis

-

Reactants: Isopropyl hydrazine hydrochloride + Ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyl surrogate).

-

Conditions: Ethanol reflux.

-

Outcome: Formation of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

-

Procedure: Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl.

-

Yield: 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 942631-65-4).[]

Step 3: Regioselective C4-Iodination This is the critical step. The use of N-Iodosuccinimide (NIS) or Iodine/Ceric Ammonium Nitrate (CAN) ensures exclusive C4 functionalization.

-

Reagents: 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq), NIS (1.1 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature:

to -

Protocol:

-

Dissolve starting material in ACN.[2]

-

Add NIS portion-wise to control exotherm.

-

Monitor by LCMS for disappearance of starting material (MW 154).

-

Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc, wash with sodium thiosulfate (to remove excess iodine), then brine.

-

Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scale.

-

Synthesis Workflow Visualization

Caption: Step-wise synthetic pathway prioritizing regiocontrol via late-stage iodination.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

12.8 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, may exchange with

- 8.35 ppm (s, 1H): Pyrazole C5-H. This is the diagnostic peak. The shift is downfield due to the adjacent iodine and nitrogen.

- 4.50 ppm (sept, 1H, J=6.7 Hz): Isopropyl CH (Methine).

-

1.45 ppm (d, 6H, J=6.7 Hz): Isopropyl

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or (-)

-

Expected Mass: 279.98

-

Observed signals:

-

Positive Mode (

): m/z ~281.0 -

Negative Mode (

): m/z ~279.0 (Often more sensitive for carboxylic acids). -

Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern like Br or Cl.

-

Functional Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The orthogonality of the iodine and carboxylic acid allows for sequential modular synthesis.

Reactivity Logic

-

C3-Carboxylic Acid: Amide coupling (EDC/HOBt or HATU) is typically performed first if the Suzuki coupling requires basic conditions that might interfere with the free acid, or second if the Suzuki partner is sensitive.

-

C4-Iodine: Excellent substrate for Suzuki-Miyaura coupling with aryl boronic acids. The C4 position is electronically primed for oxidative addition by Pd(0).

Decision Tree: Reaction Sequencing

Caption: Strategic decision tree for library synthesis using the 4-iodo-pyrazole scaffold.

References

-

Sigma-Aldrich. 4-Iodo-1H-pyrazole-3-carboxylic acid Product Sheet. (Provides baseline data for the parent scaffold). Link

-

National Institutes of Health (NIH) - PubChem. 4-Iodopyrazole Compound Summary. (Data on C4-iodine electronic effects). Link

-

ChemicalBook. this compound (CAS 1217862-82-2) Supplier Data. Link

-

Matrix Scientific. 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (Analogous Chemistry). Link

-

BenchChem. Comparative Guide to the Iodination of Pyrazoles. (Protocol validation for C4-iodination using NIS/CAN). Link

Sources

Optimizing Lipophilicity in Pyrazole Carboxylic Acids: The Strategic Role of the Isopropyl Moiety

This guide serves as a technical deep-dive into the physicochemical and synthetic utility of the isopropyl group within pyrazole carboxylic acid scaffolds. It is designed for medicinal chemists and agrochemical researchers optimizing lead compounds for bioavailability, membrane permeability, and target affinity.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the isopropyl group (i-Pr) functions as a critical "steric switch" and lipophilicity modulator. Unlike the "Magic Methyl" effect, which primarily addresses rotational energy barriers with minimal volume change, the isopropyl moiety introduces a specific hydrophobic bulk (~40–45 ų) that significantly alters LogP/LogD without the excessive entropic penalty associated with longer alkyl chains (e.g., n-butyl). This guide analyzes the mechanistic role of the isopropyl group in 1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives, detailing its impact on desolvation, binding kinetics, and synthetic accessibility.

Physicochemical Mechanics: The Isopropyl Effect

Lipophilicity Modulation (LogP vs. LogD)

The introduction of an isopropyl group at the

-

Hydrophobic Surface Area: The branched nature of the isopropyl group creates a compact hydrophobic sphere. While n-propyl and isopropyl isomers have identical molecular weights, the isopropyl group has a smaller solvent-accessible surface area (SASA) relative to the extended n-propyl chain. This results in a lower desolvation penalty when entering a hydrophobic protein pocket.

-

LogP Increment:

-

Methyl (

): -

Isopropyl (

): -

t-Butyl (

): -

Note: The isopropyl group occupies the "Goldilocks zone," providing sufficient lipophilicity to cross lipid bilayers without rendering the molecule essentially insoluble or prone to high metabolic clearance (a common risk with

-butyl or phenyl substituents).

-

Steric Anchoring and Conformational Control

In pyrazole-4-carboxylic acids, the carboxylic acid moiety (or its amide derivative) often requires a specific planar or twisted orientation relative to the heterocycle for optimal binding.

-

The "Doorstop" Effect: An

-isopropyl group is bulky enough to clash with ortho-substituents on adjacent rings (in bi-aryl systems) or backbone residues in the active site. This restricts the rotational freedom of the pyrazole core, pre-organizing the molecule into a bioactive conformation and reducing the entropic cost of binding (

Electronic Influence on pKa

While alkyl groups are weak electron donors (+I effect), the

-

Inductive Effect: The +I effect increases electron density in the pyrazole ring slightly more than a methyl group. This destabilizes the carboxylate anion (conjugate base) marginally less than electron-withdrawing groups, potentially raising the pKa by 0.1–0.2 units compared to the unsubstituted parent.

-

Impact on LogD: At physiological pH (7.4), pyrazole-4-carboxylic acids (pKa

3.5–4.5) are predominantly ionized (

Experimental Validation: Protocols

Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Regioselective Cyclization Strategy

Rationale: Direct alkylation of pyrazole-4-carboxylates with isopropyl halides often yields a mixture of

Protocol:

-

Reagents: Isopropyl hydrazine hydrochloride (1.0 eq), Ethyl 2-formyl-3-oxopropanoate (or equivalent Vilsmeier salt) (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol.

-

Cool to 0°C. Add isopropyl hydrazine hydrochloride portion-wise.

-

Allow to warm to RT, then reflux for 3–5 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of hydrazine.

-

Workup: Concentrate in vacuo. Dilute with water, extract with DCM.

-

Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the acid.

-

-

Purification: Recrystallization from Ethanol/Water ensures removal of any trace regioisomers.

Lipophilicity Assessment Workflow

To accurately determine the contribution of the isopropyl group, use a shake-flask method validated by HPLC.

Protocol:

-

Phase System: 1-Octanol (saturated with pH 7.4 phosphate buffer) and Phosphate Buffer (saturated with 1-octanol).

-

Equilibration: Dissolve the pyrazole acid in the octanol phase. Add equal volume of buffer.

-

Partitioning: Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

Visualization & Decision Logic

Structural Optimization Decision Tree

This diagram guides the medicinal chemist on when to deploy an isopropyl group versus other alkyl substituents.

Caption: Decision tree for alkyl substituent selection on pyrazole rings based on steric and physicochemical constraints.

Synthesis & Testing Workflow

A standardized workflow for generating and validating isopropyl-pyrazole derivatives.

Caption: Step-by-step workflow from raw materials to validated bioactive lead.

Data Summary: Alkyl Substituent Comparison

The following table summarizes the impact of

| Substituent ( | Volume (ų) | Steric Effect | Primary Utility | |

| Methyl | 23.9 | +0.5 | Minimal | Baseline lipophilicity; low steric clash. |

| Ethyl | 38.6 | +1.0 | Low | Minor extension; rarely superior to Me/iPr. |

| Isopropyl | 43.5 | +1.5 | Moderate | Optimal pocket fill; conformational anchor. |

| Cyclopropyl | 39.4 | +1.1 | Moderate | Rigid; unique electronic properties (conjugation). |

| t-Butyl | 68.2 | +2.0 | High | Maximal steric block; high metabolic risk. |

References

-

Lipophilicity Trends in Fluorinated and Alkyl Substituents Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

-

Synthesis of Pyrazole Carboxylic Acids Aggarwal, R., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Chemistry.

-

Kinase Inhibitor Optimization (Steric Probes) Laufer, S. A., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Agrochemical Applications of Pyrazole Carboxamides Bayer CropScience. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. Google Patents (WO2014120397A1).

-

General Pyrazole Synthesis Protocols BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid as a pharmaceutical building block

The following is an in-depth technical guide on 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid , structured for researchers and drug development professionals.

A Versatile Scaffold for Kinase Inhibitor & Ligand Design

Executive Summary

This compound (CAS: 1217862-82-2 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Its structural utility lies in its orthogonal reactivity: the C4-iodide serves as an excellent handle for cross-coupling reactions (Suzuki, Sonogashira), while the C3-carboxylic acid allows for facile amide diversification. The N1-isopropyl group provides critical lipophilic bulk, often enhancing metabolic stability and potency in kinase inhibitors and GPCR ligands compared to methyl or ethyl analogs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data | Notes |

| CAS Number | 1217862-82-2 | Primary identifier |

| Formula | ||

| Molecular Weight | 280.06 g/mol | Heavy atom count favors fragment-based design |

| Appearance | Off-white to pale yellow solid | Light sensitive (iodide stability) |

| pKa (Calc) | ~3.5 (Carboxylic acid) | Acidic; forms stable salts with bases |

| LogP (Calc) | ~2.1 | Moderate lipophilicity due to isopropyl group |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (N, O, O) |

Synthetic Accessibility & Manufacturing

Reliable access to this scaffold is critical for scale-up. While direct iodination of 1-isopropyl-pyrazole-3-carboxylic acid is possible, the most robust laboratory route ensures regiochemical purity by installing the alkyl group on the pre-formed pyrazole core or via cyclocondensation.

A. Recommended Synthetic Route (The "Alkylation-First" Strategy)

This route avoids the regioselectivity issues often seen in cyclocondensation reactions (which can yield mixtures of 1,3- and 1,5-isomers).

-

Starting Material: Ethyl 1H-pyrazole-3-carboxylate.[1]

-

Step 1: Iodination. Electrophilic iodination at C4 using NIS (N-iodosuccinimide) or

/CAN (Ceric Ammonium Nitrate).-

Why: C4 is the most electron-rich position. Iodination is highly selective here.

-

-

Step 2: N-Alkylation. Reaction with 2-iodopropane (isopropyl iodide) and

in DMF. -

Step 3: Hydrolysis. LiOH/THF/Water saponification of the ester to the free acid.

B. Process Flow Diagram

The following diagram illustrates the divergent synthesis and reactivity logic.

Figure 1: Synthetic route and divergent reactivity map for this compound.

Reactivity & Functionalization

As a pharmaceutical building block, this molecule is a "linchpin" scaffold.

4.1 The C4-Iodide (Cross-Coupling Handle)

The iodine atom at position 4 is highly reactive toward Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. This is the primary method for building the "tail" of kinase inhibitors.

-

Sonogashira: Couples with terminal alkynes.

-

Heck Reaction: Couples with alkenes.

-

Protocol Tip: Use mild bases (

) and active catalysts (

4.2 The C3-Carboxylic Acid (Amide Formation)

The carboxylic acid is typically converted to an amide to interact with the hinge region of kinases or to fine-tune solubility.

-

Coupling Agents: HATU or T3P are recommended over EDC/HOBt for sterically hindered amines.

-

Esterification: Can be converted to methyl/ethyl esters for purification or protection.

4.3 The N1-Isopropyl Group (Pharmacophore)

-

Steric Bulk: The isopropyl group fills hydrophobic pockets (e.g., the ribose binding pocket or solvent front) more effectively than a methyl group.

-

Metabolic Stability: Secondary alkyl groups often show improved metabolic stability compared to n-alkyl chains.

Medicinal Chemistry Applications

This specific intermediate is widely used in the discovery of:

-

Kinase Inhibitors: The pyrazole-3-carboxamide motif mimics the purine ring system of ATP, allowing it to bind to the ATP-binding site of kinases (e.g., JAK, Src, p38 MAPK).

-

Cannabinoid (CB) Receptor Ligands: Pyrazole-3-carboxylates are structural analogs of Rimonabant, a CB1 antagonist. The 4-position substitution is critical for selectivity.

-

Anti-inflammatory Agents: Targeting COX-2 or specific cytokine pathways.

Experimental Protocol: General Suzuki Coupling

To validate the utility of the building block, the following general protocol is provided for coupling at the C4 position.

Materials:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration)

Procedure:

-

Charge a reaction vial with the pyrazole acid, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (

) three times. -

Add degassed 1,4-dioxane and aqueous

. -

Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Acidify to pH ~3-4 with 1M HCl (carefully, to avoid decarboxylation if heated too high in acid), extract with EtOAc, dry over

, and concentrate. -

Purification: Reverse-phase HPLC is often required due to the polarity of the carboxylic acid product.

Safety & Handling

-

Signal Word: Warning.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Storage: Store at 2–8°C. Protect from light (iodides can darken/decompose over time). Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.

References

-

ChemicalBook. (2025).[2] this compound Product Profile. Retrieved from

-

BenchChem. (2025).[6] Synthesis of 4-Iodopyrazole: Troubleshooting and Protocols. Retrieved from

-

National Institutes of Health (NIH). (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 3-ethoxyacrylate and Pyrazole Building Blocks. Retrieved from

-

PubChem. (2025). Compound Summary: Ethyl 3-ethoxyacrylate (Precursor). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. sid.ir [sid.ir]

- 5. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Executive Summary

This guide details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid . While pyrazoles are ubiquitous in medicinal chemistry, this specific substrate presents a "dual-challenge": the C4-iodide is highly reactive and prone to reductive dehalogenation, while the C3-carboxylic acid can poison palladium catalysts and induce solubility issues.

We provide two distinct protocols:

-

Protocol A (High-Performance): Utilizes Buchwald precatalysts (XPhos Pd G2) for difficult coupling partners or when high yields are critical.

-

Protocol B (Standard/Cost-Effective): Utilizes traditional Pd(PPh₃)₄ for robust, simple coupling partners.

Substrate Analysis & Mechanistic Considerations

The Substrate[1][2][3]

-

Electrophile: this compound.

-

Electronic Environment: The pyrazole ring is electron-rich, facilitating oxidative addition at the C-I bond. However, the C3-carboxylic acid (

) withdraws electron density, slightly stabilizing the C-I bond compared to unsubstituted pyrazoles. -

Steric Environment: The N1-isopropyl group adds bulk but is distal to the reaction site. The C3-carboxylate, however, is ortho to the reaction site (C4), creating a "ortho-effect" that can hinder transmetalation with bulky boronic acids.

Critical Challenges

-

Catalyst Poisoning: The free carboxylic acid can coordinate to Pd(II) species, arresting the catalytic cycle. Solution: Use excess base to convert the acid to the carboxylate salt in situ immediately.

-

Solubility: The resulting potassium/sodium carboxylate salt is insoluble in pure organic solvents (Toluene, THF). Solution: A biphasic solvent system with water (e.g., Dioxane/H₂O) is mandatory.

-

Dehalogenation: Electron-rich heteroaryl iodides are prone to hydrodehalogenation (replacing -I with -H) if the transmetalation step is slow. Solution: Use electron-rich, bulky phosphine ligands (XPhos, SPhos) to accelerate reductive elimination.

Experimental Protocols

Protocol A: High-Performance (XPhos Pd G2)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or scale-up.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Notes |

| Substrate | This compound | 1.0 | Limiting reagent |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Excess to drive conversion |

| Catalyst | XPhos Pd G2 | 0.02 - 0.05 | Precatalyst ensures active Pd(0) |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 3.5 | 1.0 eq for -COOH, 2.5 eq for reaction |

| Solvent | 1,4-Dioxane / Water (4:1 v/v) | [0.2 M] | Degassed thoroughly |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.5 equiv) to the vessel.

-

Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).

-

Note: If using a glovebox, add all solids there. If on a benchtop, add solids and then cycle vacuum/argon 3 times.

-

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) mixture via syringe.

-

Critical: The reaction mixture will initially look like a slurry. The base must dissolve for the reaction to proceed.

-

-

Reaction: Heat the mixture to 80°C - 100°C (oil bath) or 100°C (Microwave, 30-60 mins).

-

Monitoring: Monitor by LCMS. Look for the disappearance of the starting iodide (M+H) and the formation of the product. Watch for the des-iodo byproduct (M-I+H).

-

-

Workup:

-

Acidification (Crucial): Carefully adjust pH to ~3-4 using 1N HCl. Do not go too acidic (pH < 2) or you may decompose the pyrazole or precipitate impurities.

-

Extract with Ethyl Acetate (3x). The product (free acid) will move to the organic layer.

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Standard (Pd(PPh₃)₄)

Recommended for: Simple phenyl boronic acids and initial screening.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Notes |

| Substrate | This compound | 1.0 | |

| Coupling Partner | Boronic Acid | 1.2 | |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 0.05 | Air sensitive; use fresh |

| Base | Na₂CO₃ or Cs₂CO₃ | 3.0 | Cesium often works better for heterocycles |

| Solvent | DME / Water (3:1 v/v) | [0.15 M] | DME has excellent solubility for Na salts |

Step-by-Step Procedure

-

Solvent Prep: Sparge the DME/Water mixture with Argon for 20 minutes before adding to the reaction. Pd(PPh₃)₄ is extremely oxygen-sensitive.

-

Charging: Add Substrate, Boronic Acid, and Base to the flask.

-

Inerting: Cycle Vacuum/Argon 3 times.

-

Catalyst: Under a positive pressure of Argon, quickly add the Pd(PPh₃)₄ .

-

Reaction: Heat to reflux (85°C ) for 4–16 hours.

-

Workup: Similar to Protocol A. Acidify carefully to recover the carboxylic acid product.

Mechanistic Visualization

The following diagram illustrates the specific pathway for this acidic substrate, highlighting the critical deprotonation step that must occur before the catalytic cycle can proceed efficiently.

Caption: Catalytic cycle emphasizing the mandatory in-situ protection of the carboxylic acid via base deprotonation prior to oxidative addition.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 . Ensure thorough degassing (O₂ kills Pd). |

| De-iodinated Byproduct | Protodehalogenation | Increase catalyst loading. Use anhydrous conditions with a solubilizing base (e.g., CsF in DMF) if water is the proton source (rare for Suzuki). |

| Starting Material Remains | Poor Solubility of Salt | Increase water ratio (e.g., Dioxane/H₂O 2:1) or switch to DMF/H₂O . |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is insufficient. Add free ligand (e.g., 5% extra XPhos) or lower temperature to 60°C and extend time. |

| No Product, Acid Recovered | Boronic Acid Protodeboronation | The boronic acid is unstable. Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF₃K) salts. |

Alternative Strategy: Ester Protection

If direct coupling of the acid fails repeatedly, convert the carboxylic acid to a Methyl Ester first.

-

Step 1: MeI / K₂CO₃ / Acetone

Methyl Ester. -

Step 2: Standard Suzuki (Protocol B works great on esters).

-

Step 3: LiOH / THF / H₂O

Hydrolysis back to acid.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PubMed Central (PMC). [Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

-

Preparation of 4-substituted-arylpyrazole via Suzuki cross-coupling. RHHZ (Chemical Journal). [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Executive Summary & Scientific Context

The moiety 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., Janus kinase or BRAF inhibitors) and agrochemical fungicides.

The chemical behavior of this scaffold is defined by two critical structural features:

-

The C4-Iodine Atom: This acts as a gateway for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), but it also exerts an ortho-halo effect . The iodine atom provides steric bulk adjacent to the C3-carbonyl, potentially retarding the approach of bulky coupling reagents or nucleophiles.

-

The N1-Isopropyl Group: While improving lipophilicity and solubility compared to N-methyl analogs, it adds minor distal steric bulk.

This guide provides three distinct, self-validating protocols to overcome these challenges, ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult amine couplings (Acid Chloride).

Strategic Decision Matrix

Before selecting a protocol, analyze your specific coupling partner (amine) using the logic flow below.

Figure 1: Decision tree for selecting the optimal coupling methodology based on amine reactivity and reaction scale.

Detailed Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Small scale (mg to 5g), library synthesis, and valuable amines.

Mechanism: HATU generates a highly reactive O-At active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction despite the steric influence of the C4-iodine.

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (anhydrous) [Conc: 0.1 M – 0.2 M]

Protocol:

-

Activation: In a dried vial, dissolve the Pyrazole Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes. Self-Validation Point: LCMS should show the mass of the O-At activated ester.

-

Coupling: Add the Amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Note: If the amine is an aniline, heating to 50°C may be required due to the C4-iodine steric hindrance.

-

-

Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>10g), safety, and simple purification.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is non-explosive (unlike HOBt/HATU) and water-soluble, meaning the byproducts wash away during extraction, often eliminating the need for chromatography.

Reagents:

-

Acid: 1.0 equiv[2]

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or TEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF [Conc: 0.2 M]

Protocol:

-

Slurry: Charge the Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine, 4.0 equiv) into the reaction vessel with EtOAc.

-

Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise to control exotherm.

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.

-

Why Pyridine? Pyridine acts as both a base and an acylation catalyst, often superior to TEA for T3P couplings of aromatic acids.

-

-

Workup (The "Self-Cleaning" Step):

-

Add water to quench.

-

Wash organic layer with 1M HCl (to remove excess pyridine and amine).

-

Wash with 1M NaOH (to remove unreacted pyrazole acid).

-

Wash with brine.

-

Concentrate. The residue is often >95% pure.

-

Method C: The "Sledgehammer" (Acid Chloride)

Best for: Extremely unreactive amines (e.g., electron-deficient amino-pyridines) or sterically encumbered partners.

Mechanism: Converts the acid to the highly electrophilic acid chloride using Oxalyl Chloride, bypassing the need for bulky activating groups.

Protocol:

-

Chlorination: Suspend Pyrazole Acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (2–3 drops).

-

Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

-

Conversion: Stir at RT for 2 hours until gas evolution ceases and the solution clears.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM or THF.

-

Coupling: Add the solution of acid chloride dropwise to a solution of the Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM/THF at 0°C.

-

Monitoring: Monitor by TLC (conversion of acid chloride to amide is usually rapid, <1 hour).

Analytical Data & Troubleshooting

Comparative Performance Table

| Feature | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |

| Reactivity | Very High | Moderate-High | Extreme |

| Steric Tolerance | Good | Moderate | Excellent |

| Purification | Chromatography usually required (removes urea/HOAt) | Extraction often sufficient | Extraction sufficient |

| Atom Economy | Poor (High MW reagents) | Good | Good |

| Safety | Allergen/Explosive risk (HOAt) | Safe, Stable | Corrosive/Fume hood required |

Troubleshooting Guide

-

Issue: Low Conversion (Stalled Intermediate).

-

Diagnosis: The active ester is forming (visible on LCMS) but the amine isn't attacking.

-

Solution: The C4-iodine is blocking the approach. Switch to Method C (Acid Chloride) to reduce the steric bulk of the electrophile. Alternatively, use microwave irradiation (80°C, 20 min) with Method A.

-

-

Issue: Des-iodo Byproduct.

-

Diagnosis: Loss of Iodine (M-126 mass observed).

-

Cause: Rare in amide coupling, but can occur if the reaction is contaminated with Palladium traces from a previous step (if the acid was made via coupling) and a hydride source is present.

-

Solution: Ensure dedicated glassware free of transition metals.

-

-

Issue: Guanidinylation.

-

Diagnosis: Mass of Amine + HATU fragment observed.

-

Cause: Amine reacted with HATU directly instead of the active ester.

-

Solution: Pre-activate the acid with HATU/Base for 20 mins before adding the amine.

-

Pathway Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is the preferred method for scale-up of this specific scaffold.

Figure 2: T3P activation pathway. The water-soluble byproducts allow for a simple aqueous workup, crucial for handling the lipophilic iodo-pyrazole product.

References

-

Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

-

Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Organic Transformations. Synthesis, 45(12), 1569-1601.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sonogashira Coupling of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. The functionalization of the pyrazole ring is therefore of paramount importance in drug discovery programs. The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing a direct route to synthesize substituted alkynes.[1] This reaction has been widely adopted in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its operational simplicity and tolerance of a wide range of functional groups.[2][3]

This document provides a detailed technical guide for performing the Sonogashira coupling reaction on a key, functionalized building block: 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid . We will explore the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, discuss critical parameters, and offer troubleshooting guidance. The presence of both an iodo-substituent for coupling and a carboxylic acid for further derivatization makes this substrate particularly valuable for library synthesis in drug development.[4][5] A primary consideration addressed in this protocol is the management of the carboxylic acid moiety, which can potentially interact with the basic reaction medium.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.[6] The reaction mechanism can be understood as two interconnected catalytic cycles.

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (in this case, our pyrazole substrate), forming a Pd(II) intermediate.[2]

-

The Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.[7]

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus closing the cycle.[8]

Experimental Protocol: Sonogashira Coupling

This protocol details a robust method for the coupling of This compound with a representative terminal alkyne, phenylacetylene .

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >97% | Sigma-Aldrich | Ensure substrate is dry. |

| Phenylacetylene | >98% | Acros Organics | Should be freshly distilled or passed through a short plug of alumina to remove potential polymeric impurities. |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Strem Chemicals | A reliable, air-stable Pd(II) precatalyst. Pd(PPh₃)₄ can also be used but is more air-sensitive.[9] |

| Copper(I) Iodide (CuI) | >99.5% | Sigma-Aldrich | Should be a light tan or off-white powder. Dark green or brown coloration indicates oxidation and the reagent should not be used.[9] |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Use from a freshly opened bottle or distill from CaH₂. Acts as both the base and a solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | An excellent polar aprotic solvent for this reaction, helps to solubilize the carboxylate salt intermediate. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For work-up and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For work-up. |

| Brine | ACS Grade | Fisher Scientific | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | For drying organic layers. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bars

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 equiv, 14 mg, 0.02 mmol), and CuI (0.04 equiv, 7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. It is critical to maintain an inert atmosphere to prevent oxygen from inducing the undesired homocoupling of the alkyne (Glaser coupling).[10][11]

-

Solvent and Base Addition: Through the septum, add anhydrous DMF (e.g., 5 mL) and anhydrous triethylamine (3.0 equiv, 0.42 mL, 3.0 mmol) via syringe. The use of excess amine base is necessary to deprotonate both the terminal alkyne and the carboxylic acid, as well as to neutralize the HI byproduct formed during the reaction.[9]

-

Degassing: Sparge the resulting suspension with the inert gas for 15 minutes to ensure the solution is thoroughly deoxygenated.

-

Alkyne Addition: Add phenylacetylene (1.2 equiv, 0.13 mL, 1.2 mmol) dropwise via syringe.

-

Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously. The reaction mixture will typically turn from a pale yellow to a darker, reddish-brown color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL). This acidic wash is crucial to re-protonate the carboxylic acid, making it soluble in the organic layer.

-

Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on several factors. The following table and notes provide guidance for optimization and troubleshooting.[9][12]

| Parameter | Standard Condition | Variation / Rationale | Potential Issue & Solution |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%): More active at lower temperatures but air-sensitive. | Low Yield/No Reaction: Catalyst may be inactive. Use a fresh batch or a more stable precatalyst.[9] Formation of "palladium black" indicates catalyst decomposition. |

| Copper Co-catalyst | CuI (4 mol%) | Copper-Free: Possible, but may require specific ligands (e.g., bulky phosphines) or higher temperatures. Useful for avoiding homocoupling.[2] | Significant Homocoupling: Ensure rigorous exclusion of oxygen. If the problem persists, consider a copper-free protocol.[10] |

| Base | Et₃N (3 equiv) | Diisopropylamine (DIPEA): A bulkier base that can sometimes improve yields. K₂CO₃ or Cs₂CO₃: Inorganic bases can be effective, especially if the amine base causes side reactions. | Low Yield: The base may be wet or of poor quality. Ensure it is anhydrous. The acidity of the substrate requires sufficient base to drive the reaction. |

| Solvent | DMF / Et₃N | THF, Dioxane, Toluene: Less polar solvents can be used, but solubility of the carboxylate intermediate might be lower.[13] | Poor Solubility/Slow Reaction: Substrate or intermediates may not be fully soluble. DMF is generally a good choice for polar, charged species. |

| Temperature | 60 °C | Room Temperature to 80 °C: Aryl iodides are highly reactive and can often couple at room temperature.[9] Higher temperatures may be needed for less reactive partners but risk decomposition. | Reaction Stalls: If starting material remains after several hours, cautiously increase the temperature in 10 °C increments. |

References

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Available at: [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Douglass, K. (n.d.). The Sonogashira Coupling. Vanderbilt University. Available at: [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. Available at: [Link]

-

Kaur, N., & Kishore, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

-

The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Farina, V., & Krishnan, B. (1991). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]

-

Zafar, T., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

-

Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Available at: [Link]

-

An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. (2023). ResearchGate. Available at: [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Syntheses. Available at: [Link]

-

What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Sonogashira cross‐coupling of aryl/hetero aryl halides with aliphatic alkynes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

-

Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 14, 2026, from [Link]

-

Sonogashira cross‐coupling reaction with carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved February 14, 2026, from [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Available at: [Link]

-

Wang, F., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 1243–1251. Available at: [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. (2009). ResearchGate. Available at: [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Procedures for converting 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid to esters

Application Note: Strategic Esterification of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

This guide details the conversion of This compound (Structure 1 ) to its corresponding esters. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., LRRK2, JAK) where the C4-iodine serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The presence of the bulky iodine atom at the C4 position, adjacent to the C3 carboxylic acid, introduces steric and electronic factors that distinguish this substrate from simple benzoic acids. While standard Fisher esterification is viable, acid chloride activation or base-mediated alkylation are often preferred to ensure quantitative conversion and suppress side reactions.

Chemo-Structural Analysis

-

Substrate: this compound.

-

Key Features:

-

C4-Iodine: Electron-withdrawing (inductive) but resonance-donating. It provides steric bulk ortho to the carboxyl group, potentially slowing down direct nucleophilic attack.

-

N1-Isopropyl: Provides solubility in organic solvents but adds minor steric bulk near the N2/C3 region.

-

Stability: The C-I bond is generally stable to Brønsted acids (H₂SO₄, HCl) and thionyl chloride (SOCl₂) but is sensitive to light and transition metals (Pd, Cu).

-

Strategic Decision Matrix:

Figure 1: Decision tree for selecting the optimal esterification protocol based on the target ester group.

Detailed Protocols

Method A: Thionyl Chloride Activation (Primary Protocol)

Best for: Methyl, Ethyl, and Propyl esters. High scalability.

Mechanism: Conversion of the acid to the highly reactive acid chloride (using SOCl₂), followed by alcoholysis. The in situ generation of HCl catalyzes the reaction, while the acid chloride overcomes the steric hindrance of the C4-iodine.

Reagents:

-

Substrate (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (2.0 – 3.0 equiv)

-

Alcohol (MeOH or EtOH) (Solvent/Reagent, excess)

-

Optional: DMF (catalytic, 1-2 drops)

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Dissolution: Suspend This compound (1.0 g, ~3.57 mmol) in anhydrous alcohol (MeOH or EtOH, 10 mL).

-

Note: The starting material may not fully dissolve initially.

-

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add Thionyl Chloride (0.52 mL, ~7.14 mmol).

-

Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 2–4 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

-

-

Workup:

-

Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Method B: Base-Mediated Alkylation

Best for: t-Butyl, Benzyl, or Allyl esters. Avoids acidic conditions.

Mechanism: S_N2 nucleophilic substitution. The carboxylate anion attacks an alkyl halide.

Reagents:

-

Substrate (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Alkyl Halide (e.g., MeI, EtI, BnBr, t-Butyl bromoacetate) (1.2 equiv)

-

Solvent: DMF or Acetone (anhydrous)

Protocol:

-

Dissolution: In a vial/flask, dissolve the substrate (1.0 equiv) in DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add the Alkyl Halide (1.2 equiv).

-

For Methyl/Ethyl Iodide: Stir at RT for 2–6 hours.

-

For hindered halides: Heat to 50–60°C.

-

-

Workup:

-

Pour the reaction mixture into ice-water (5x volume of DMF).

-

Precipitation: The ester often precipitates as a solid. Filter and wash with water.[4]

-

Extraction (if oil): Extract with EtOAc, wash extensively with water (to remove DMF) and brine.

-

-

Yield: Typically 85–95%.

Analytical Data & Quality Control

When validating the product, look for these specific spectral changes:

| Feature | Starting Material (Acid) | Product (Ester) |

| Physical State | White/Off-white solid | White solid or colorless oil |

| ¹H NMR | Broad singlet >11 ppm (COOH) | Absent. New alkoxy signals (e.g., 3.8 ppm singlet for -OMe) |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹) | Absent. Sharp C=O stretch shift (~1720 cm⁻¹) |

| MS (ESI+) | [M+H]⁺ = 281.0 | [M+H]⁺ = 295.0 (Methyl), 309.0 (Ethyl) |

Critical Check: Ensure the Iodine is intact.

-

In ¹H NMR, the pyrazole C5-H (singlet, typically ~7.5–8.0 ppm) should remain a sharp singlet. Loss of iodine would result in a new doublet pattern or significant chemical shift change.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance at C3/C4. | Switch from Method C (Fisher) to Method A (SOCl₂). Increase reflux time. |

| De-iodination | Trace Pd contamination or extreme UV exposure. | Use glass-coated stir bars. Wrap flask in foil. Avoid metal spatulas. |